molecular formula C16H11NO B12887690 2-(3-Phenylbenzofuran-7-yl)acetonitrile

2-(3-Phenylbenzofuran-7-yl)acetonitrile

Cat. No.: B12887690
M. Wt: 233.26 g/mol
InChI Key: ZJAHRISNMURFEZ-UHFFFAOYSA-N
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Description

2-(3-Phenylbenzofuran-7-yl)acetonitrile is an organic compound with the molecular formula C₁₆H₁₁NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylbenzofuran-7-yl)acetonitrile typically involves the reaction of benzofuran derivatives with appropriate nitrile-containing reagents. One common method includes the use of 3-phenylbenzofuran as a starting material, which undergoes a nucleophilic substitution reaction with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylbenzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives .

Scientific Research Applications

2-(3-Phenylbenzofuran-7-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(3-Phenylbenzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylbenzofuran-7-yl)acetonitrile is unique due to its specific structural features, including the presence of both benzofuran and nitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

2-(3-phenyl-1-benzofuran-7-yl)acetonitrile

InChI

InChI=1S/C16H11NO/c17-10-9-13-7-4-8-14-15(11-18-16(13)14)12-5-2-1-3-6-12/h1-8,11H,9H2

InChI Key

ZJAHRISNMURFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CC#N

Origin of Product

United States

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